molecular formula C16H12BrNO4S B2999652 Ethyl 3-(5-bromothiophene-2-carboxamido)benzofuran-2-carboxylate CAS No. 477501-59-0

Ethyl 3-(5-bromothiophene-2-carboxamido)benzofuran-2-carboxylate

Cat. No. B2999652
CAS RN: 477501-59-0
M. Wt: 394.24
InChI Key: CDADBDZNGWQUQB-UHFFFAOYSA-N
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Description

Ethyl 5-bromothiophene-2-carboxylate is a compound with a molecular weight of 235.1 .


Synthesis Analysis

While specific synthesis methods for “Ethyl 3-(5-bromothiophene-2-carboxamido)benzofuran-2-carboxylate” were not found, there are general methods for synthesizing benzofuran compounds . For example, catalytic protodeboronation of pinacol boronic esters has been reported .


Molecular Structure Analysis

The molecular structure of a related compound, Ethyl 5-bromothiophene-2-carboxylate, has a linear formula of C7H7BrO2S .


Physical And Chemical Properties Analysis

Ethyl 5-bromothiophene-2-carboxylate has a boiling point of 175°C, a flash point of 116°C, and a specific gravity of 1.55 at 20°C . It appears as a light orange to yellow to green clear liquid .

Safety and Hazards

Ethyl 5-bromothiophene-2-carboxylate has the following hazard statements: H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It also has the following precautionary statements: P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

While specific future directions for “Ethyl 3-(5-bromothiophene-2-carboxamido)benzofuran-2-carboxylate” were not found, benzofuran and its derivatives are considered a privileged structure in the field of drug discovery . They are being studied for their wide array of biological activities and potential as efficient antimicrobial candidates .

properties

IUPAC Name

ethyl 3-[(5-bromothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO4S/c1-2-21-16(20)14-13(9-5-3-4-6-10(9)22-14)18-15(19)11-7-8-12(17)23-11/h3-8H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDADBDZNGWQUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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